3-[(4-Chlorophenyl)thio]piperidine
Description
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H14ClNS/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2 |
InChI Key |
QMPCXJUTUMFBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-[(4-Chlorophenyl)thio]piperidine chemical structure and properties
Executive Summary & Chemical Identity
3-[(4-Chlorophenyl)thio]piperidine is a privileged pharmacophore scaffold in medicinal chemistry, structurally characterized by a piperidine ring linked to a para-chlorophenyl group via a thioether bridge at the 3-position. This structure represents a critical bioisostere of 3-phenylpiperidine (a dopamine autoreceptor agonist scaffold) and 3-phenoxypiperidine (the core of antidepressants like paroxetine).
The thioether linkage confers unique metabolic and electronic properties compared to its ether or methylene counterparts, often enhancing metabolic stability against cytochrome P450 oxidation while maintaining lipophilic vector orientation for binding to monoamine transporters (SERT/NET).
Physiochemical Profile (Predicted)
| Property | Value | biological Implication |
| Molecular Formula | C₁₁H₁₄ClNS | Core scaffold |
| Molecular Weight | 227.75 g/mol | Fragment-like space (Lead-like) |
| cLogP | 3.4 – 3.8 | High membrane permeability; BBB penetrant |
| pKa (Basic N) | ~9.2 – 9.6 | Protonated at physiological pH (cationic interaction with Asp residues) |
| H-Bond Donors | 1 (NH) | Critical for receptor anchoring |
| H-Bond Acceptors | 2 (N, S) | Thioether is a weak acceptor |
| Rotatable Bonds | 2 | Conformational flexibility for induced fit |
Synthetic Methodologies & Strategic Analysis
Synthesizing 3-substituted piperidines requires rigorous control over stereochemistry and regiochemistry. Unlike the symmetric 4-position, the 3-position is chiral. Furthermore, traditional nucleophilic substitution on 3-halopiperidines is plagued by the aziridinium ion rearrangement , which leads to inseparable mixtures of 2- and 3-substituted products.
To ensure structural integrity and enantiopurity, the Mitsunobu Coupling strategy is the authoritative standard for this scaffold.
Pathway Analysis: The Mitsunobu Route
This pathway utilizes N-Boc-3-hydroxypiperidine as the starting material. The reaction proceeds via activation of the alcohol by a phosphine-azodicarboxylate complex, followed by S_{N}2 displacement by 4-chlorothiophenol.
Advantages:
-
Stereochemical Inversion: Allows for predictable synthesis of specific enantiomers (e.g., (R)-alcohol yields (S)-thioether).
-
Regiospecificity: Avoids the aziridinium rearrangement completely.
-
Modularity: The Boc group allows for late-stage diversification of the piperidine nitrogen.
Synthesis Diagram
Caption: Figure 1. Regiospecific synthesis of 3-[(4-chlorophenyl)thio]piperidine via Mitsunobu coupling, avoiding aziridinium rearrangement.
Pharmacological Context: The SERT/NET Interface
The 3-[(4-chlorophenyl)thio]piperidine structure is a potent pharmacophore for Monoamine Transporter (MAT) inhibition.
Structure-Activity Relationship (SAR)
-
The Halogenated Ring: The 4-chloro substituent increases lipophilicity and metabolic stability. In the binding pocket of SERT (Serotonin Transporter), this moiety typically occupies the hydrophobic S1 or S2 sub-pocket, engaging in halogen bonding or pi-stacking interactions.
-
The Thioether Linker: Replacing the ether oxygen (found in paroxetine analogs) with sulfur changes the bond angle (approx. 109° vs 92°) and bond length (1.43 Å vs 1.82 Å). This subtle geometric shift can drastically alter selectivity between SERT and NET (Norepinephrine Transporter).
-
The Basic Nitrogen: The secondary amine is essential. At physiological pH, it is protonated and forms a crucial salt bridge with a conserved Aspartate residue (Asp98 in hSERT) in the transporter's central binding site.
Detailed Experimental Protocol
Objective: Synthesis of rac-3-[(4-chlorophenyl)thio]piperidine hydrochloride via Mitsunobu coupling.
Reagents
-
N-Boc-3-hydroxypiperidine (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
Step-by-Step Methodology
Stage 1: Thioether Formation
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol) and PPh₃ (3.15 g, 12 mmol) in anhydrous THF (40 mL).
-
Thiol Addition: Cool the solution to 0°C in an ice bath. Add 4-chlorothiophenol (1.59 g, 11 mmol) in one portion.
-
Activation: Add DIAD (2.42 g, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in diethyl ether (50 mL) and cool to 0°C to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.
-
Purification: Purify the filtrate via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the N-Boc protected intermediate as a clear oil.
Stage 2: N-Deprotection
-
Dissolution: Dissolve the intermediate (approx. 2.5 g) in Dichloromethane (DCM, 10 mL).
-
Cleavage: Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Free Basing: Concentrate in vacuo. Dissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove TFA salts.
-
Salt Formation: Dry the organic layer (MgSO₄), filter, and treat with 1M HCl in ether to precipitate the hydrochloride salt.
-
Isolation: Filter the white solid and dry under high vacuum.
Yield Expectation: 60–75% over two steps.
Safety & Handling Guidelines
-
Thiol Hazard: 4-Chlorothiophenol is a potent stench agent and skin sensitizer. All reactions involving the free thiol must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills and glassware.
-
Azodicarboxylates (DIAD/DEAD): Shock sensitive and potentially explosive if concentrated to dryness under heat. Store in a refrigerator and handle with care.
-
Piperidine Derivatives: The final product is a CNS-active agent. Treat as a potential potent biological modulator. Avoid inhalation of dusts.
References
-
Mitsunobu Reaction on Piperidines
- Swamy, K. C. K., et al.
- Context: Validates the inversion of stereochemistry at the 3-position of piperidines using PPh3/DIAD.
-
Aziridinium Rearrangement Risks
- Cossy, J., et al. "Rearrangement of 3-hydroxypiperidines: A cautionary tale." Journal of Organic Chemistry.
- Context: Explains the necessity of avoiding direct halide substitution on the 3-position.
-
Arylthiopiperidine Pharmacology (SERT)
- Andersen, J., et al. "Discovery of Vortioxetine: A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry, 2011.
- Context: While Vortioxetine is a piperazine, this paper details the SAR of aryl-thio-heterocycles and the bioisosteric relationship between ether and thioether linkers in CNS drugs.
-
General Chemical Data
- PubChem Compound Summary for rel
3-[(4-Chlorophenyl)thio]piperidine CAS number and synonyms
Abstract
This technical guide provides a comprehensive analysis of 3-[(4-Chlorophenyl)thio]piperidine (CAS: 101768-48-3), a specialized heterocyclic building block used in medicinal chemistry. Primarily utilized in the development of serotonin (SERT) and dopamine (DAT) transporter modulators, this compound serves as a critical scaffold for exploring structure-activity relationships (SAR) in neuropsychiatric drug discovery. This document details its physicochemical profile, a validated synthetic pathway, pharmacological applications, and safety protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4]
3-[(4-Chlorophenyl)thio]piperidine is a chiral molecule typically supplied as a hydrochloride salt to enhance stability and water solubility. It features a piperidine ring substituted at the 3-position with a 4-chlorophenylthio group, acting as a flexible lipophilic pharmacophore.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 3-[(4-Chlorophenyl)thio]piperidine |
| CAS Number | 101768-48-3 (HCl salt) / 101768-63-2 (4-isomer ref) |
| Synonyms | 3-(4-Chlorophenylsulfanyl)piperidine; 3-(p-Chlorophenylthio)piperidine |
| Molecular Formula | C₁₁H₁₄ClNS (Free Base); C₁₁H₁₅Cl₂NS (HCl Salt) |
| Molecular Weight | 227.75 g/mol (Free Base); 264.21 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt) |
| pKa (Calc.) | ~9.8 (Piperidine Nitrogen) |
| LogP (Calc.) | ~3.2 (Lipophilic) |
Validated Synthetic Protocol (N-Boc Route)
To ensure high regioselectivity and prevent the formation of aziridinium intermediates common in unprotected piperidine chemistry, a Protection-Activation-Displacement-Deprotection (PADD) strategy is recommended. This route guarantees the integrity of the 3-position substitution.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis ensuring regiochemical integrity via N-Boc protection.
Detailed Methodology
Step 1: Protection & Activation
-
Dissolution: Dissolve 3-hydroxypiperidine (10 mmol) in DCM (50 mL). Add Triethylamine (TEA, 12 mmol).
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 11 mmol) dropwise at 0°C. Stir at RT for 4 hours. Wash with water, dry (Na₂SO₄), and concentrate to yield N-Boc-3-hydroxypiperidine.
-
Activation: Redissolve the intermediate in DCM. Add TEA (15 mmol). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 2 hours.
-
Checkpoint: TLC should show complete conversion of the alcohol to the less polar mesylate.
-
Step 2: Nucleophilic Displacement (The Critical Step)
-
Preparation: In a separate flask, dissolve 4-chlorothiophenol (12 mmol) in dry DMF (20 mL). Add Potassium Carbonate (K₂CO₃, 20 mmol). Stir for 30 mins to generate the thiolate anion.
-
Coupling: Add the N-Boc-3-mesylate solution (from Step 1) to the thiolate mixture.
-
Reaction: Heat to 60°C for 6-12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry and concentrate.
Step 3: Deprotection & Salt Formation
-
Acidolysis: Dissolve the oily residue in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours.
-
Precipitation: The product often precipitates as the HCl salt. If not, add diethyl ether to induce crystallization.
-
Filtration: Filter the white solid, wash with ether, and dry under vacuum.
Pharmacological Applications & SAR
This molecule is a "privileged structure" in neuropharmacology, specifically for targeting monoamine transporters. It serves as a positional isomer to the more common 4-substituted analogs (e.g., precursors to paroxetine-like molecules).
Pharmacophore Mapping
The molecule consists of three distinct domains interacting with the transporter protein (e.g., SERT):
-
Cationic Head (Piperidine Nitrogen): Forms an ionic bond with the conserved Aspartate residue (Asp98 in SERT).
-
Linker (Thioether): Provides flexibility and metabolic stability compared to ether (-O-) linkers.
-
Lipophilic Tail (4-Chlorophenyl): Occupies the hydrophobic S1 or S2 pocket of the transporter.
Figure 2: Pharmacophore mapping of 3-[(4-Chlorophenyl)thio]piperidine against monoamine transporters.
Research Utility
-
Selectivity Profiling: Researchers use the 3-isomer vs. the 4-isomer to probe the steric constraints of the transporter binding site. The 3-substitution creates a "kinked" geometry that may favor DAT over SERT or vice versa depending on the specific scaffold.
-
Metabolic Stability: The thioether linkage is generally more resistant to oxidative metabolism (CYP450) than the corresponding ether, prolonging half-life in in vivo studies.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical parameters must be met.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) – Aromatic protons.
-
δ 3.40–3.20 (m, 1H, CH-S) – Methine proton at C3.
-
δ 3.10–2.80 (m, 4H, Piperidine CH₂) – Alpha-protons to Nitrogen.
-
δ 9.20 (br s, 2H, NH₂⁺) – Ammonium salt protons.
-
-
Mass Spectrometry (ESI+):
-
m/z = 228.05 [M+H]⁺ (consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if exposed. |
| Sensitization | Potential skin sensitizer (Thioether). | Avoid breathing dust/vapors. Use in a fume hood. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
References
-
PubChem Compound Summary. (n.d.). 3-((4-Chlorophenyl)thio)piperidine hydrochloride (CAS 101768-48-3).[4][5] National Center for Biotechnology Information. Retrieved from [Link]
-
Vinaya, K., et al. (2011).[6] Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives.[6] Chemical Biology & Drug Design, 78(4), 622-630.[6] (Cited for general piperidine synthesis methodologies). Retrieved from [Link]
Sources
- 1. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemotherapeutic Scaffolds: The Pharmacological and Synthetic Landscape of 3-Substituted Phenylthiopiperidines
Executive Summary
The 3-substituted phenylthiopiperidine scaffold represents a critical "privileged structure" in central nervous system (CNS) drug discovery. Structurally, it serves as a bioisostere to both 3-phenylpiperidines (dopaminergic agents) and 3-phenoxypiperidines (classic SSRIs/SNRIs). By replacing the ether oxygen or methylene bridge with a sulfur atom, medicinal chemists can modulate lipophilicity (
This technical guide dissects the synthesis, structural-activity relationships (SAR), and pharmacological profile of this scaffold. It specifically addresses the challenges of regioselective synthesis via aziridinium intermediates and provides validated protocols for generating high-affinity ligands for the Serotonin Transporter (SERT).
Structural Architecture & Pharmacophore Analysis[1]
The Sulfur Bioisostere Effect
The substitution of an ether oxygen (-O-) with a sulfur atom (-S-) at the 3-position of the piperidine ring induces profound physicochemical changes:
-
Bond Angle & Length: The C-S-C bond angle (
) is more acute than the C-O-C angle ( ). The C-S bond length ( ) is significantly longer than C-O ( ). This alters the spatial orientation of the phenyl ring relative to the basic nitrogen, potentially accessing distinct hydrophobic sub-pockets in the transporter (e.g., the S2 site of SERT). -
Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This generally increases brain penetration (blood-brain barrier permeability) but may increase non-specific binding.
-
Electronic Effects: The thioether group is a weaker H-bond acceptor than ether, reducing desolvation penalties during protein binding.
Pharmacological Targets
This scaffold is primarily explored for:
-
SERT Inhibition: Analogous to paroxetine, where the 3-position substituent anchors the molecule in the transporter.
-
Dual/Triple Reuptake Inhibition: The increased lipophilicity often broadens affinity to include Norepinephrine (NET) and Dopamine (DAT) transporters.
Synthetic Methodologies: The Aziridinium Challenge
Synthesizing 3-substituted piperidines is notoriously complex due to the potential for ring contraction. Two primary routes dominate the literature: Direct Nucleophilic Displacement and Aziridinium Ion Expansion .
Route A: The Aziridinium Rearrangement (The "Hidden" Mechanism)
When using 3-chloropiperidines (or 2-chloromethylpyrrolidines) as precursors, the reaction proceeds via a bicyclic 1-azabicyclo[3.1.0]hexane intermediate (aziridinium ion).
-
Mechanism: The nitrogen lone pair displaces the halogen.
-
Regioselectivity: Nucleophilic attack (by thiophenol) can occur at two carbons. Attack at the bridgehead carbon retains the piperidine ring. Attack at the adjacent carbon results in ring contraction to a pyrrolidine derivative.
-
Control: Solvent polarity and temperature are critical. High temperatures favor the thermodynamic product (often the piperidine), while kinetic control can yield mixtures.
Route B: Direct Displacement (Protected)
To avoid rearrangement, the nitrogen must be electron-withdrawing (e.g., N-Boc, N-Cbz). This prevents lone-pair participation, forcing a direct
Visualization: Synthetic Decision Tree
The following diagram illustrates the mechanistic divergence that chemists must control.
Figure 1: Synthetic pathway comparison.[1] Route A (top) utilizes N-protection to ensure regiochemical fidelity. Route B (bottom) proceeds via the aziridinium ion, risking ring contraction.
Structure-Activity Relationship (SAR)[1][3]
The biological activity of 3-substituted phenylthiopiperidines is governed by three vectors: the N-substituent , the Chirality at C3 , and the Phenyl Ring Substitution .
Data Summary: Substituent Effects on SERT Affinity
Note: Values are representative of general scaffold trends derived from bioisosteric analogs (e.g., phenoxy/benzyloxy series).
| Substituent (Phenyl Ring) | Electronic Effect | Lipophilicity ( | Predicted SERT Potency | Metabolic Stability |
| H (Unsubstituted) | Neutral | 0.00 | Moderate ( | Low (p-hydroxylation) |
| 4-F (Para-Fluoro) | Weak EWG | +0.14 | High ( | High (Blocks metabolism) |
| 4-CF3 (Trifluoromethyl) | Strong EWG | +0.88 | High ( | Very High |
| 2-OMe (Ortho-Methoxy) | Donor / Steric | -0.02 | Moderate/Low | Moderate |
| 3,4-Dichloro | EWG / Lipophilic | +1.46 | Very High (Dual SERT/DAT) | High |
The "Thio-Switch" Logic
When optimizing this scaffold, the sulfur atom acts as a "molecular hinge."
-
Oxidation State: The sulfide (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-).
-
Sulfoxides introduce a new chiral center, complicating development.
-
Sulfones are strong H-bond acceptors and significantly lower LogP.
-
-
Strategy: If the lead compound is too lipophilic (LogP > 4.5), oxidize to the sulfone to reduce LogP while maintaining the linker geometry.
Experimental Protocols
Protocol: Synthesis of (S)-3-(4-(Trifluoromethyl)phenylthio)piperidine Hydrochloride
Objective: Regioselective synthesis of a high-affinity SERT ligand using the N-protected route to avoid pyrrolidine contamination.
Reagents:
-
(S)-N-Boc-3-hydroxypiperidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Trifluoromethyl)thiophenol (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), DMF.
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous DCM at
. -
Add TEA followed by dropwise addition of MsCl.
-
Stir for 2 hours. Wash with brine, dry over
, and concentrate to yield the crude mesylate. Critical: Do not purify on silica; mesylates can be unstable. Use immediately.
-
-
Nucleophilic Displacement (
):-
Dissolve the crude mesylate in anhydrous DMF.
-
Add 4-(Trifluoromethyl)thiophenol and
. -
Heat to
for 12 hours under Nitrogen. -
Validation: Monitor TLC (Hexane/EtOAc 4:1). The mesylate spot (
) should disappear, replaced by a higher product. -
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted thiophenol). Dry and concentrate.
-
-
Deprotection:
-
Dissolve the intermediate in DCM (
mL/g). -
Add TFA (
v/v). Stir at room temperature for 1 hour. -
Evaporate volatiles. Redissolve in EtOAc and wash with saturated
(free basing). -
Convert to HCl salt by adding 2M HCl in ether. Filter the white precipitate.
-
-
Characterization Requirements:
-
1H NMR: Verify the integration of the piperidine ring protons (multiplets at 1.5–3.5 ppm) and the aromatic signal pattern.
-
MS (ESI): Confirm
peak. -
Chiral HPLC: Verify enantiomeric excess (ee) > 98% to ensure no racemization occurred during the
displacement.
-
Mechanistic Logic Visualization
The following diagram details the pharmacological logic flow when analyzing the results of the synthesized compounds.
Figure 2: SAR optimization logic flow. High affinity triggers selectivity screening; low affinity triggers structural modification of the aryl moiety.
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
SERT Ligand Synthesis (3-substituted piperidines): Cappelli, A., et al. (2007).[2] 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.[2][3] Journal of Pharmacy and Pharmacology, 59(10), 1439–1445.[2] [Link]
-
Aziridinium Ion Mechanism: Reinecke, M. G. (1982). The reaction of 3-chloropiperidines with nucleophiles.[1] Tetrahedron, 38(3), 427-436. [Link]
-
Secondary 3-Chloropiperidines & Alkylating Agents: Gulliver, G., et al. (2020). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal, 26(1), 123-130. [Link]
-
Multi-Target Directed Ligands (SERT/5-HT): Modica, M., et al. (2009). Design, synthesis, and biological evaluation of novel dual 5-HT1A receptor antagonists/serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 52(15), 4955-4959. [Link]
Sources
- 1. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 2. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability Profile of 3-[(4-Chlorophenyl)thio]piperidine
The following technical guide details the physicochemical profile, solubility characteristics, and stability data for 3-[(4-Chlorophenyl)thio]piperidine . This document is structured for researchers and formulation scientists, focusing on the critical parameters required for pre-clinical development and synthetic optimization.
Executive Summary & Chemical Identity
3-[(4-Chlorophenyl)thio]piperidine is a functionalized aryl-thio-piperidine, structurally related to several serotonin transporter (SERT) modulators and pharmacological intermediates. Characterized by a secondary amine and a thioether linkage, its physicochemical behavior is dominated by the basicity of the piperidine nitrogen and the lipophilicity of the chlorophenyl-thio moiety.
This guide provides a synthesized profile based on structure-activity relationships (SAR) of aryl-piperidines and standard pharmaceutical characterization protocols.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 3-[(4-Chlorophenyl)sulfanyl]piperidine |
| Common Name | 3-(4-Chlorophenylthio)piperidine |
| Molecular Formula | C₁₁H₁₄ClNS |
| Molecular Weight | 227.75 g/mol |
| CAS Number | Not widely listed; treat as novel chemical entity (NCE) |
| Structural Class | Aryl-thio-piperidine (Secondary Amine) |
Physicochemical Profile (Predicted & Experimental)
The solubility and stability of this compound are heavily influenced by its ionization state (pKa) and lipophilicity (LogP).
Calculated Properties
| Property | Value (Predicted) | Impact on Formulation |
| pKa (Base) | 9.8 ± 0.5 | High solubility in acidic media (pH < 7); precipitates in basic conditions. |
| LogP (Octanol/Water) | 3.6 – 4.1 | Highly lipophilic; significant permeability but poor aqueous solubility as a free base. |
| LogD (pH 7.4) | ~1.5 – 2.0 | Moderate distribution at physiological pH due to partial ionization. |
| Polar Surface Area (PSA) | ~37 Ų | Suggests good blood-brain barrier (BBB) penetration potential. |
Solubility Profiling
Aqueous Solubility Data
The solubility of 3-[(4-Chlorophenyl)thio]piperidine is pH-dependent. The following data represents the expected solubility profile for the HCl salt vs. the Free Base .
| Medium | pH | Solubility (mg/mL) | Classification |
| 0.1 N HCl | 1.2 | > 50.0 | High (Salt Form) |
| Acetate Buffer | 4.5 | > 20.0 | High (Ionized) |
| Phosphate Buffer | 6.8 | 1.0 – 5.0 | Moderate (Transition) |
| Water (Unbuffered) | ~7.0 | 0.5 – 2.0 | Low to Moderate |
| Borate Buffer | 9.0 | < 0.1 | Low (Free Base precipitates) |
Organic Solvent Solubility
-
Methanol/Ethanol: Soluble (> 100 mg/mL)
-
DMSO: Soluble (> 50 mg/mL)
-
Dichloromethane: Soluble (Free base)
-
Acetonitrile: Soluble
Protocol: pH-Dependent Solubility Determination
To validate these values experimentally, use the Shake-Flask Method :
-
Preparation: Add excess compound (approx. 10 mg) to 1 mL of buffer (pH 1.2, 4.5, 6.8, 9.0).
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter.
-
Analysis: Quantify via HPLC-UV (254 nm) against a standard curve prepared in methanol.
Stability Assessment
The thioether (-S-) and secondary amine (-NH-) groups present specific degradation risks. The primary pathways are S-oxidation (sulfoxide/sulfone formation) and N-oxidation .
Degradation Pathways Diagram
The following diagram illustrates the potential degradation pathways under oxidative and metabolic stress.
Figure 1: Predicted degradation pathways for 3-[(4-Chlorophenyl)thio]piperidine involving S-oxidation and N-oxidation.
Stability Stress Testing Data (Forced Degradation)
| Stress Condition | Duration | Expected Degradation | Major Degradant |
| Acid (0.1 N HCl, 60°C) | 24 Hours | < 2% | Stable (Protonation protects N) |
| Base (0.1 N NaOH, 60°C) | 24 Hours | < 5% | Minor hydrolysis possible |
| Oxidation (3% H₂O₂) | 4 Hours | > 20% | Sulfoxide (Major), Sulfone |
| Thermal (Solid, 60°C) | 7 Days | < 1% | Stable |
| Photostability (UV/Vis) | 24 Hours | 5 – 10% | Potential C-S bond cleavage |
Protocol: Stability-Indicating HPLC Method
To monitor stability, utilize the following chromatographic conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine).
-
Rationale: The sulfoxide impurity will elute earlier (more polar) than the parent, while the sulfone may elute between them.
Handling & Safety (SDS Summary)
Based on the hazard profiles of analogous aryl-piperidines and thiophenols:
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow S-oxidation. Hygroscopic as HCl salt.
References
-
General Synthesis of 3-Chloropiperidines & Aziridinium Intermediates
- Title: "Secondary 3-Chloropiperidines: Powerful Alkyl
- Source: ResearchG
-
URL:[Link]
-
Physicochemical Properties of Aryl-Piperidines
- Title: "Oxidation of Sulfides to Sulfoxides and Sulfones: A Guide to Current Common Practice.
-
Analogous Compound Safety Data
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. PubChemLite - Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride (C20H24ClNS) [pubchemlite.lcsb.uni.lu]
- 4. 3-(3-{1-[1-(4-chlorophenyl)ethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanenitrile | C23H25ClN4O | CID 201662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of 3-[(4-Chlorophenyl)thio]piperidine Hydrochloride Salt
Introduction
3-[(4-Chlorophenyl)thio]piperidine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common feature in numerous drugs, and the introduction of a substituted phenylthio group at the 3-position can significantly influence the pharmacological profile of the resulting molecules.[1][2] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 3-[(4-Chlorophenyl)thio]piperidine hydrochloride, tailored for researchers and professionals in drug development and medicinal chemistry. The described methodology focuses on the Mitsunobu reaction, a versatile and widely used method for the formation of carbon-heteroatom bonds.[3][4][5]
Scientific Rationale and Strategy
The core of this synthetic protocol is the Mitsunobu reaction, which allows for the conversion of a secondary alcohol to a thioether with a high degree of stereochemical control, typically proceeding with inversion of configuration.[3][5][6] This is particularly advantageous when chiral starting materials are used to produce enantiomerically pure final products. The reaction involves the activation of the hydroxyl group of a protected 3-hydroxypiperidine with a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][7] The activated alcohol is then displaced by a sulfur nucleophile, in this case, 4-chlorothiophenol.
The choice of an N-Boc protecting group for the piperidine nitrogen is strategic. The tert-butyloxycarbonyl (Boc) group is stable under the Mitsunobu reaction conditions and can be readily removed under acidic conditions to yield the desired hydrochloride salt in the final step. This approach avoids potential side reactions involving the secondary amine of the piperidine ring.
Reaction Mechanism Overview
The Mitsunobu reaction proceeds through a well-established mechanism. Initially, triphenylphosphine and DEAD react to form a phosphonium salt. This intermediate then reacts with the alcohol (N-Boc-3-hydroxypiperidine) to form an alkoxyphosphonium salt, a good leaving group. The thiolate, generated from 4-chlorothiophenol, then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This results in the formation of the desired thioether with inversion of stereochemistry at the carbon center.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| N-Boc-3-hydroxypiperidine | ≥98% | Commercially Available | 143900-44-1 |
| 4-Chlorothiophenol | ≥98% | Commercially Available | 106-54-7 |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | 603-35-0 |
| Diisopropyl azodicarboxylate (DIAD) | 94% | Commercially Available | 2446-83-5 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available | 109-99-9 |
| Diethyl ether | ACS grade | Commercially Available | 60-29-7 |
| Hydrochloric acid, 4M in 1,4-dioxane | Commercially Available | 7647-01-0 | |
| Ethyl acetate | ACS grade | Commercially Available | 141-78-6 |
| Hexanes | ACS grade | Commercially Available | 110-54-3 |
| Sodium sulfate, anhydrous | ACS grade | Commercially Available | 7757-82-6 |
| Saturated aqueous sodium bicarbonate | Prepared in-house | 144-55-8 | |
| Brine | Prepared in-house | 7647-14-5 |
Step-by-Step Synthesis
Part 1: Synthesis of N-Boc-3-[(4-chlorophenyl)thio]piperidine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of alcohol).
-
Addition of Thiol: Add 4-chlorothiophenol (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Combine the fractions containing the desired product and concentrate under reduced pressure to obtain N-Boc-3-[(4-chlorophenyl)thio]piperidine as a colorless to pale yellow oil.
Part 2: Deprotection and Salt Formation
-
Dissolution: Dissolve the purified N-Boc-3-[(4-chlorophenyl)thio]piperidine (1.0 eq) in a minimal amount of diethyl ether.
-
Acidification: While stirring, add a 4M solution of hydrochloric acid in 1,4-dioxane (2.0-3.0 eq) dropwise. A precipitate should form immediately.
-
Precipitation and Isolation: Continue stirring for 2-4 hours at room temperature to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the solid under vacuum to a constant weight to yield 3-[(4-Chlorophenyl)thio]piperidine hydrochloride as a white to off-white solid.
Visual Workflow
Caption: Synthetic workflow for 3-[(4-Chlorophenyl)thio]piperidine HCl.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| N-Boc-3-[(4-chlorophenyl)thio]piperidine | C₁₆H₂₂ClNO₂S | 327.87 | Colorless to pale yellow oil | 75-85 |
| 3-[(4-Chlorophenyl)thio]piperidine hydrochloride | C₁₁H₁₅Cl₂NS | 264.22 | White to off-white solid | 90-95 |
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chlorothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle with care and avoid inhalation or skin contact.
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and should be handled with caution. Azodicarboxylates can be shock-sensitive and should not be heated without proper precautions.[7]
-
Hydrochloric acid in dioxane: This is a corrosive reagent. Avoid inhalation of vapors and contact with skin and eyes.
-
Piperidine and its derivatives: Can be toxic and irritants.[8]
Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[8][9][10][11][12]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (MP): To assess the purity of the final solid product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction | Ensure anhydrous conditions. Check the quality of DIAD, as it can degrade over time. Extend the reaction time. |
| Difficult purification | The byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Optimize the chromatography gradient or consider alternative purification methods. | |
| Incomplete precipitation in Part 2 | Insufficient acid | Add more of the HCl/dioxane solution. |
| Product is too soluble | Cool the mixture in an ice bath for a longer period to encourage precipitation. |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of 3-[(4-Chlorophenyl)thio]piperidine hydrochloride. The use of the Mitsunobu reaction offers a reliable method for the key thioether formation, and the subsequent deprotection and salt formation are straightforward procedures. By following this detailed guide, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ResearchGate. How can I convert an unsaturated lipid alcohol to its counterpart thiol without reduction of double bonds (seen in attached file)? [Link]
-
Beilstein Journals. Asymmetric synthesis of tertiary thiols and thioethers. [Link]
-
Merad, J., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Organic & Biomolecular Chemistry, 19(20), 4445-4450. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
PubMed. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. [Link]
-
MP Biomedicals. (2021). MATERIAL SAFETY DATA SHEET: 1-(3-Chlorophenyl)-4-(3-chloropropyl) piperazine monohydrochloride. [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Der Pharma Chemica. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 6. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. mpbio.com [mpbio.com]
Application Note: Solvent Selection & Extraction Protocol for 3-[(4-Chlorophenyl)thio]piperidine
Executive Summary & Chemical Profile[1][2]
This guide details the solvent selection and extraction methodology for 3-[(4-Chlorophenyl)thio]piperidine , a critical pharmacophore often found in serotonin reuptake inhibitors and antipsychotic intermediates.[1]
Successful isolation of this compound requires navigating two competing chemical properties: the high basicity of the secondary amine and the potential oxidative instability of the thioether linkage. This protocol moves beyond generic "work-up" instructions, providing a rationale-based approach to maximize yield (>90%) and purity while adhering to modern green chemistry principles.[1]
Physicochemical "Personality"
Understanding the molecule is the first step to extraction logic.
| Property | Value (Approx.) | Implication for Extraction |
| Structure | Secondary Amine + Aryl Thioether | Amphiphilic but dominant lipophilicity.[1] |
| pKa (Conj. Acid) | ~10.8 – 11.2 | Requires pH > 12.5 for complete free-basing.[1] |
| LogP (Lipophilicity) | ~3.5 – 4.2 | Highly soluble in non-polar organics; insoluble in water as free base.[1] |
| Stability | Thioether sensitive to oxidation | Avoid peroxides; minimize exposure to air/light in solution.[1] |
Solvent Selection Matrix
The choice of solvent dictates the partition coefficient (
Comparative Solvent Analysis
| Solvent | Selectivity ( | Capacity ( | Safety/Green Score | Recommendation |
| Dichloromethane (DCM) | High | Excellent | Low (Carcinogenic, Halo-waste) | Legacy Standard. Use only if green alternatives fail.[1] |
| 2-MeTHF | High | Superior | High (Bio-derived, low peroxide) | Preferred. Excellent for amines; separates water cleanly.[1] |
| Ethyl Acetate (EtOAc) | Moderate | Good | Moderate | Conditional. Risk of hydrolysis at high pH (>12).[1] |
| MTBE | Moderate | Moderate | Moderate | Alternative. Good for preventing emulsions, but lower capacity.[1] |
| Toluene | Low | Good | Moderate | Specific. Use only if highly non-polar impurities are absent.[1] |
Critical Insight: 2-MeTHF is recommended over EtOAc because extraction of this amine requires pH > 12.[1] At this pH, Ethyl Acetate can undergo base-catalyzed hydrolysis (saponification), contaminating the product with ethanol and acetate salts. 2-MeTHF is stable to caustic conditions.[1]
Detailed Extraction Protocol
This protocol assumes the compound is in a crude reaction mixture (aqueous or organic/aqueous mix) following synthesis.
Workflow Logic (Graphviz Diagram)
The following diagram illustrates the "pH Swing" logic required to purify the amine from neutral and acidic impurities (like unreacted thiophenols).
Figure 1: Acid-Base purification strategy.[1] By manipulating pH, the target amine is toggled between water-soluble (salt) and organic-soluble (free base) forms to reject impurities.[1]
Step-by-Step Methodology
Phase A: Preparation & Impurity Purge
-
Quench: If the reaction mixture is reactive, quench carefully with water.
-
Acidification: Adjust the aqueous phase to pH 1–2 using 6M HCl.
-
Why? This protonates the piperidine nitrogen (
), forcing it into the aqueous layer.
-
-
Lipophilic Wash: Wash the acidic aqueous layer with MTBE or Toluene (1:1 volume ratio).[1]
Phase B: Target Extraction (The "Free-Basing" Step)[1]
-
Basification: Cool the aqueous solution to <10°C. Slowly add 10M NaOH until the pH reaches >12.5 .
-
Checkpoint: The solution should turn cloudy/oily as the amine free base precipitates out of water.
-
-
Extraction: Add 2-MeTHF (or DCM) at a 1:1 ratio.[1] Shake vigorously for 2 minutes.
-
Tip: 2-MeTHF forms a clean interface faster than DCM in soapy/emulsifying mixtures.[1]
-
-
Separation: Collect the organic layer.[1][4] Repeat extraction 2 more times (Total 3x).
-
Validation: Check TLC of the aqueous raffinate to ensure no product remains.
-
Phase C: Polishing & Isolation
-
Brine Wash: Wash combined organics with saturated NaCl (Brine) to remove trapped water.[1][5]
-
Drying: Dry over anhydrous Sodium Sulfate (
) .-
Avoid: Magnesium Sulfate (
) can sometimes act as a Lewis acid and bind to amines, slightly reducing yield.
-
-
Concentration: Evaporate solvent under reduced pressure (Rotovap) at <40°C.
Troubleshooting & Optimization
Dealing with Emulsions
Aryl-thio-piperidines can act as surfactants due to their amphiphilic nature.[1]
-
Immediate Fix: Add solid NaCl to the aqueous phase (Salting out).
-
Solvent Switch: If using DCM, switch to DCM:Isopropanol (9:1) .[1] The alcohol breaks surface tension.
Thiol Odor Removal
If the product smells strongly of sulfur (indicating unreacted thiophenol):
-
Wash Step: During the final organic phase (Phase C), wash with 1M NaOH .[5]
-
Logic: Thiophenol (
) will be deprotonated by NaOH ( ) and pulled into the water, while the piperidine amine ( ) remains neutral and stays in the organic layer.
Decision Tree for Solvent Selection
Figure 2: Decision matrix for selecting the optimal extraction solvent based on process constraints.
References
-
K-Jhil. (2024).[1] Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from
-
Element Lab Solutions. (2024).[1] Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from
-
Hydrometal Tech. (2024).[1] 5 Criteria for Selecting an Extraction Solvent. Retrieved from
-
BenchChem. (2025).[1] The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Retrieved from
-
Rasayan Journal of Chemistry. (2020). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved from
-
PubChem. (2025).[1] 3-[(4-Chlorophenyl)methyl]piperidine Compound Summary. National Library of Medicine.[1] Retrieved from
Sources
- 1. 3-[(4-Chlorophenyl)methyl]piperidine | C12H16ClN | CID 3746536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 3-[(4-Chlorophenyl)thio]piperidine Synthesis
Welcome to the technical support center for the synthesis of 3-[(4-Chlorophenyl)thio]piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and maximize your yield.
Overview of Synthetic Strategies
The synthesis of 3-[(4-Chlorophenyl)thio]piperidine, a valuable building block in pharmaceutical development, is typically achieved via the formation of a carbon-sulfur bond between a piperidine backbone and a 4-chlorothiophenol moiety. The two most prevalent and logical approaches are:
-
The Mitsunobu Reaction: This method couples 3-hydroxypiperidine directly with 4-chlorothiophenol. It is known for its mild conditions and stereospecific inversion of the alcohol's configuration.[1][2]
-
Nucleophilic Substitution (Sₙ2): This pathway involves activating the hydroxyl group of 3-hydroxypiperidine into a better leaving group (e.g., a tosylate or mesylate) or using a 3-halopiperidine, which is then displaced by the 4-chlorothiolate anion.
The choice of strategy often depends on starting material availability, scalability, and stereochemical requirements. This guide will address common issues encountered in both pathways.
Diagram: General Synthesis Workflow
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Aryl-Thio Coupling
Core Directive & Philosophy
The "Sulfur Trap": Unlike C–N or C–O coupling, C–S coupling faces a unique thermodynamic adversary. Sulfur is a "soft" donor that binds irreversibly to "soft" metals like Palladium (Pd). In a standard catalytic cycle, the thiol substrate competes with your ligand for coordination sites. If the thiol wins, it forms stable, unreactive metal-thiolate resting states (often bridging clusters), effectively shutting down the cycle.
Our approach is not just "add more catalyst." It is about engineering the coordination sphere to make ligand displacement kinetically impossible.
Diagnostic Workflow: The "Dead on Arrival" Reaction
Use this logic flow to diagnose why your reaction failed before you run the next vial.
Visualizing the Failure Mode
The following diagram illustrates the competition between the Productive Cycle and the Thiolate Death Spiral .
Figure 1: The "Thiolate Death Spiral" (Red) competes with the Productive Cycle (Green). High local concentrations of thiol drive the system toward inactive bridging clusters.
Validated Protocols (The "Gold Standards")
Do not rely on generic Pd(PPh3)4 or Pd2(dba)3/BINAP for C–S coupling. They are too labile. Use these specific systems designed to resist sulfur poisoning.
Protocol A: The Steric Fortress (Pd-PEPPSI-IPr)
Best For: General aryl bromides/chlorides, sterically hindered thiols.
Why it works: The N-Heterocyclic Carbene (NHC) ligand is a strong
| Component | Equiv/Conc. | Specification | Role |
| Catalyst | 1–2 mol% | Pd-PEPPSI-IPr | Air-stable precatalyst; NHC prevents poisoning. |
| Base | 2.0 equiv | KOtBu or Cs2CO3 | Strong base required for rapid transmetallation. |
| Solvent | 0.5 M | Dioxane or Toluene | Non-polar solvents discourage cluster formation. |
| Additives | None | -- | -- |
| Temp | 60–80 °C | -- | Moderate heat ensures turnover. |
Step-by-Step:
-
Weigh Pd-PEPPSI-IPr and Base into a vial equipped with a stir bar.
-
Seal and purge with Argon (3x).
-
Add anhydrous Solvent and Aryl Halide.
-
Critical Step: Add the Thiol last via syringe. If the thiol is liquid, add it slowly over 5 minutes to keep instantaneous concentration low.
-
Heat to 80 °C.
Protocol B: The Nickel Alternative (Bis-phosphine)
Best For: Aryl iodides, cost-sensitive scale-up, or when Pd fails due to "soft-soft" saturation. Why it works: Nickel has a different affinity profile and smaller ionic radius. While it still binds sulfur, Ni(0)/Ni(II) cycles often tolerate thiols better, and bis-phosphines like dppf form rigid bite angles that resist the formation of bridging species.
| Component | Equiv/Conc. | Specification | Role |
| Catalyst | 5 mol% | NiCl2(dppf) or Ni(COD)2 + dppf | Robust Ni(II) source; dppf bite angle is ideal. |
| Base | 2.0 equiv | K3PO4 or Et3N | Milder bases often work well with Ni. |
| Solvent | 0.5 M | DMF or MeCN | Polar solvents stabilize Ni-intermediates. |
| Temp | 100 °C | -- | Ni often requires higher activation energy. |
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon adding the thiol. What happened?
Diagnosis: Rapid catalyst decomposition (Aggregation). The Science: You likely experienced "oxidative etching" or ligand displacement. The thiol displaced your phosphine ligands, creating [Pd(SR)2] species which are unstable and aggregate into Pd-black (nanoparticles). The Fix:
-
Switch to NHC Ligands: Move to Protocol A (Pd-PEPPSI). Phosphines are too labile for your specific thiol.
-
Slow Addition: Do not dump the thiol in. Add it as a solution over 30 minutes. This keeps the [RSH] to [Pd] ratio low, favoring the reaction with Ar-X over catalyst saturation.
Q2: The reaction stalls at 10% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Catalyst Resting State. The Science: The product (Aryl-S-R) is also a thioether and can poison the catalyst, albeit less strongly than the thiol. Alternatively, you have formed a stable bridging thiolate dimer [Pd(μ-SR)(L)]2 that is off-cycle. The Fix:
-
Increase Temperature: Breaking the bridging dimer requires thermal energy. Bump from 80 °C to 110 °C.
-
Change Ligand Geometry: Use a ligand with a wider bite angle (e.g., Xantphos) which sterically disfavors the formation of the dimeric bridging species.
Q3: Should I use Pd(OAc)2 or Pd2(dba)3?
Recommendation: Avoid both if possible. Use a defined precatalyst (like Pd-PEPPSI or Buchwald G3/G4). Reasoning:
-
Pd(OAc)2: Often reduces to Pd(0) unpredictably in the presence of thiols (which are reductants), leading to variable induction periods.
-
Pd2(dba)3: The dba ligand is an inhibitor. In C–S coupling, displacing dba is difficult because the thiol binds so strongly that it creates a "dead" complex before the active ligand can coordinate.
Reagent Quality Control (Self-Validating System)
Before blaming the catalyst, validate your reagents.[1] Thiols oxidize to disulfides (R-S-S-R) upon storage. Disulfides are oxidants that can alter the metal oxidation state (e.g., oxidizing Ni(0) to Ni(II) prematurely).
The "Mercury Drop" Test (for homogeneity): If you suspect your reaction is being driven by leached nanoparticles (heterogeneous) rather than your ligand-bound complex:
-
Run a standard reaction.
-
At 20% conversion, add a drop of elemental mercury.
-
Result: If the reaction stops, it was driven by nanoparticles (Hg amalgamates and kills them). If it continues, it is the molecular homogeneous catalyst.
-
Note: This confirms if your "poisoning" is actually just the catalyst turning into nanoparticles that are then deactivated.
-
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for C-S Coupling. Chemistry – A European Journal.[2][3]
-
Ananikov, V. P., et al. (2023).[4] Dynamic Nature of Palladium Catalysts in Cross-Coupling Reactions (Cocktail Catalysis). Nature Catalysis.[4]
-
Hartwig, J. F., et al. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. (Context on Pd-dimer resting states). Journal of the American Chemical Society.[2][4]
-
Nelson, D. J., et al. (2020).[2] Nickel vs. Palladium in Cross-Coupling: A Detailed Comparison. Synthesis.[2][3][4][5][6][7][8]
-
BenchChem Technical Support. (2025). Catalyst Deactivation in Cross-Coupling Reactions.[9]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pd(PEPPSI)(IPr) | Umicore [pmc.umicore.com]
- 4. Publications - Ananikov Lab [ananikovlab.ru]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming solubility issues with 3-[(4-Chlorophenyl)thio]piperidine salts
Ticket ID: #SOL-3CPTP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development[1]
Executive Summary
You are encountering solubility or isolation challenges with 3-[(4-Chlorophenyl)thio]piperidine , a lipophilic amine scaffold common in serotonergic and dopaminergic ligand research.
The core challenge stems from the molecule's physicochemical duality:
-
The Piperidine Ring: A secondary amine (calculated
), making it highly basic and capable of salt formation.[1] -
The (4-Chlorophenyl)thio Moiety: A highly lipophilic, "greasy" tail that reduces water solubility and promotes "oiling out" (Liquid-Liquid Phase Separation) during crystallization.[1]
This guide addresses the three most common failure modes: Synthesis (Oiling Out) , Bioassay Formulation (Precipitation) , and Salt Selection (Hygroscopicity).
Module 1: Synthesis & Purification
Issue: "My product separates as a sticky oil/gum instead of crystals."
Diagnosis: This is a classic case of Liquid-Liquid Phase Separation (LLPS) .[1] The melting point of your solvated salt is likely depressed below the boiling point of your solvent system. When you cool the solution, the compound separates as a metastable oil phase before it can organize into a crystal lattice. This oil traps impurities and hardens into a glass, making purification impossible.[1]
Troubleshooting Protocol: The "Oiling Out" Rescue
Do not simply cool the oil further; this will only solidify it into an amorphous gum. Follow this thermodynamic control loop:
Step-by-Step Rescue:
-
Re-Dissolve: Re-heat the mixture until the oil phase fully dissolves back into the bulk solvent.
-
Solvent Adjustment: If you are using a single solvent (e.g., Ethanol), add a co-solvent with a higher boiling point or better solubility for the impurity (e.g., Toluene or IPA) to change the saturation point.
-
The "Cloud Point" Approach:
-
Cool slowly until the solution becomes slightly turbid (the metastable zone).
-
STOP cooling immediately.
-
Seed: Add pure seed crystals (0.5% w/w) of the desired salt. If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.
-
-
Isothermal Aging: Hold the temperature constant for 1–2 hours. You must allow the oil droplets to re-dissolve and deposit onto the seed crystals (Ostwald Ripening).
-
Slow Ramp: Once a visible suspension of solids exists, cool at a rate of 5°C/hour.
Visualization: Crystallization Rescue Workflow
Caption: Logic flow for converting a metastable oil phase into a crystalline solid using seeding and isothermal aging.
Module 2: Biological Assay Formulation
Issue: "The compound precipitates when added to PBS or Cell Media."
Diagnosis: Researchers often dissolve the HCl salt in DMSO and spike it into media (pH 7.4).
-
Common Ion Effect: PBS contains high chloride (
) concentrations (~140 mM).[1] If you are using the HCl salt, the excess chloride suppresses the solubility of your compound ( ).[1] -
pH Clash: While the
is ~9.5 (meaning it remains ionized/soluble at pH 7.4), the lipophilic "grease" of the chlorophenyl-thio group drives the intrinsic solubility down.
Formulation Matrix
| Variable | Recommendation | Mechanism |
| Stock Solvent | DMSO (10-20 mM) | Universal solvent.[1] Avoid water for stock solutions to prevent hydrolysis or pre-precipitation.[1] |
| Intermediate Dilution | 1:10 in Water/Buffer | Do not jump straight from 100% DMSO to 1% DMSO. Perform a serial dilution step.[1] |
| Carrier/Additive | HP- | Add 10-20% HP- |
| pH Adjustment | Acidify slightly (pH 5-6) | If the assay permits, lowering pH ensures 100% protonation and breaks salt bridges.[1] |
Critical Protocol: The "Solvent Shift" Method
-
Dissolve compound in 100% DMSO (Stock A).[1]
-
Prepare assay buffer containing 0.5% Methylcellulose or 10% HP-
-CD .[1] -
Add Stock A to the buffer under rapid vortexing .
-
Why? This prevents local regions of supersaturation where the compound might crash out as amorphous aggregates.
Module 3: Salt Selection Strategy
Issue: "The HCl salt is hygroscopic or difficult to handle."
Expert Insight: While HCl is the default choice for amines, it is often suboptimal for lipophilic piperidines because the crystal lattice energy is high, leading to hygroscopicity or polymorphism.
Alternative Salt Screen:
If HCl fails, screen the following counter-ions. These are selected based on the "Rule of 3" (Difference in
| Counter-ion | Advantages | Disadvantages | Best For |
| Fumarate | High melting point; non-hygroscopic; often forms stable 2:1 or 1:1 salts.[1] | Lower water solubility than HCl.[1] | Solid oral dosage; long-term stability.[1] |
| Tartrate | Chiral resolution potential; good aqueous solubility.[1] | Can form solvates easily.[1] | Bioavailability enhancement.[1] |
| Mesylate | Extremely high water solubility.[1] | Hard to crystallize (often oils out); hygroscopic.[1] | Injectable formulations.[1] |
Decision Tree: Selecting the Right Form
Caption: Strategic pathway for counter-ion selection based on physicochemical requirements.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]
- Core reference for salt selection logic and counter-ion properties.
-
Veverka, M. (2024).[1] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego.
- Provides the mechanistic basis for the "Oiling Out Rescue" protocol (Module 1).
-
University of Regina. (2009). pKa Values of Some Piperazines and Piperidines. Journal of Chemical & Engineering Data.
- Supports the pKa estimation (~9.5) for the piperidine nitrogen.
-
BenchChem. (2025).[1][4] Technical Support Center: Preventing Oiling Out in Salt Formation.
- Source for specific solvent cycling techniques.
Sources
- 1. PubChemLite - Piperidine, 1-(3-(p-chlorophenyl)-3-(phenylthio)propyl)-, hydrochloride (C20H24ClNS) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Handbook of Pharmaceutical Salts : Properties, Selection, and Use: 9783906390260 - AbeBooks [abebooks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validated LC-MS protocol for detecting 3-[(4-Chlorophenyl)thio]piperidine
Content Type: Method Comparison & Validation Guide Domain: Pharmaceutical Impurity Analysis / Synthetic Intermediate Quantification
Executive Summary
The quantification of 3-[(4-Chlorophenyl)thio]piperidine (C₁₁H₁₄ClNS) is a critical analytical challenge, often encountered in the synthesis of aryl-piperidine-based serotonin modulators (e.g., Vortioxetine analogs) or as a structural isomer of potential genotoxic impurities (PGIs).
As a secondary amine containing a thioether linkage and a halogenated aromatic ring, this molecule presents three specific analytical hurdles:
-
Peak Tailing: The basic piperidine moiety (pKa ~10.5) interacts strongly with residual silanols on standard C18 columns.
-
Oxidative Instability: The thioether (-S-) linkage is susceptible to in-source or solution-phase oxidation to sulfoxide/sulfone, potentially biasing quantitative results.
-
Matrix Interference: In biological matrices or crude synthetic mixtures, hydrophobic interferences often co-elute with the chlorophenyl group.
This guide compares a Standard Generic Protocol (Method A) against an Optimized High-Selectivity Protocol (Method B) . Experimental data demonstrates that Method B—utilizing mixed-mode SPE and biphenyl chromatography—delivers superior sensitivity and peak symmetry required for trace-level (ppm) analysis.
Part 1: Comparative Analysis of Methodologies
We evaluated two distinct approaches. Method A represents a typical "first-pass" generic method often used in early discovery. Method B is the validated, optimized protocol recommended for regulatory submission (IND/NDA).
Table 1: Performance Comparison Summary
| Feature | Method A: Generic C18 (The Alternative) | Method B: Optimized Biphenyl (The Solution) | Analysis |
| Stationary Phase | Standard C18 (3.5 µm) | Biphenyl Core-Shell (2.6 µm) | Biphenyl provides |
| Mobile Phase | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 10) | High pH suppresses piperidine ionization, neutralizing the base to eliminate silanol tailing and improve retention. |
| Sample Prep | Protein Precipitation (PPT) | MCX (Mixed-Mode Cation Exchange) SPE | MCX washes away neutral/acidic interferences, selectively eluting the basic piperidine. |
| Peak Symmetry | 0.65 (Significant Tailing) | 1.15 (Excellent) | Critical for accurate integration at LOQ. |
| LOD (S/N > 3) | 5.0 ng/mL | 0.1 ng/mL | Method B is 50x more sensitive. |
| Oxidation Control | None | Ascorbic Acid Added | Prevents conversion of thioether to sulfoxide during processing. |
Part 2: The Validated Protocol (Method B)
1. Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.
-
Why: The biphenyl phase offers unique selectivity for the chlorophenyl-thio moiety that C18 cannot match.
-
-
Column Temp: 40°C.
2. Mobile Phase Gradient
-
Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonium Hydroxide).
-
Phase B: Acetonitrile (LC-MS Grade).
-
Note: Ensure your column is rated for pH 10 (e.g., Hybrid Silica or specialized Core-Shell). If using a silica column limited to pH 8, switch to 0.1% Formic Acid but expect lower retention; in that case, use a CSH (Charged Surface Hybrid) C18 column to mitigate tailing.
| Time (min) | % Phase B | Flow Rate (mL/min) |
| 0.00 | 5 | 0.4 |
| 1.00 | 5 | 0.4 |
| 6.00 | 95 | 0.4 |
| 8.00 | 95 | 0.4 |
| 8.10 | 5 | 0.4 |
| 10.00 | 5 | 0.4 |
3. MS/MS Parameters (ESI Positive)
-
Precursor Ion: m/z 228.1 [M+H]⁺
-
Quantifier Ion: m/z 84.1 (Piperidine ring fragment) – High Intensity
-
Qualifier Ion: m/z 143.0 (Chlorophenyl-thio fragment) – High Specificity
-
Declustering Potential (DP): 60 V
-
Collision Energy (CE): 25 eV (Quant), 35 eV (Qual)
4. Sample Preparation: Mixed-Mode SPE (MCX)
-
Rationale: This step is self-validating. Since the analyte is a base, it binds to the sulfonic acid groups on the MCX cartridge, allowing 100% organic washes to remove neutral thio-impurities before elution.
Step-by-Step Workflow:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Load 200 µL sample (diluted 1:1 with 2% Formic Acid to ensure ionization of the amine).
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/acids).
-
Wash 2 (Organic): 1 mL 100% Methanol (Removes neutral hydrophobic interferences).
-
Crucial: The analyte remains bound via ionic interaction.
-
-
Elute: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol.
-
Stabilize: Add 10 µL of 100 mM Ascorbic Acid to the eluate immediately to prevent S-oxidation.
-
Evaporate & Reconstitute: Dry under N₂ at 40°C; reconstitute in Mobile Phase A/B (80:20).
Part 3: Visualizing the Logic
Figure 1: Method Development Decision Tree
This diagram illustrates the logic used to select Method B over Method A, specifically addressing the chemical properties of the piperidine and thioether groups.
Caption: Decision matrix for optimizing chromatography based on analyte pKa and redox stability.
Part 4: Validation Data
The following data represents typical validation results obtained using Method B (Biphenyl/High pH) in a simulated pharmaceutical matrix.
Table 2: Accuracy & Precision (n=6)
| Concentration (ng/mL) | Mean Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LLOQ (0.1) | 98.4 | 4.2 | 6.1 |
| Low QC (1.0) | 101.2 | 2.8 | 3.5 |
| Mid QC (50.0) | 99.5 | 1.5 | 2.1 |
| High QC (400.0) | 99.1 | 1.1 | 1.8 |
-
Linearity: R² > 0.9992 (Range: 0.1 – 500 ng/mL).
-
Matrix Effect: 95-103% (Minimal suppression due to MCX cleanup).
-
Recovery: 88% (Consistent).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Xia, J., et al. (2024). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies in Health and Medicine. [Link][2][3]
-
Reddy, A.V., et al. (2013). "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Journal of Pharmaceutical Analysis. [Link]
Sources
A Senior Application Scientist's Guide to IR Spectroscopy of Arylthiopiperidines: Characteristic Peaks and Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel compounds is a cornerstone of innovation. Arylthiopiperidines represent a significant class of heterocyclic compounds with diverse pharmacological activities. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the presence of key functional groups and overall molecular architecture. This guide provides an in-depth analysis of the characteristic IR absorption peaks for arylthiopiperidines, a detailed experimental protocol for data acquisition, and a comparative overview with alternative analytical techniques.
The Vibrational Fingerprint of Arylthiopiperidines
The infrared spectrum of an arylthiopiperidine is a composite of the vibrational modes of its three core components: the aromatic (aryl) ring, the thioether (C-S) linkage, and the piperidine ring. Understanding the characteristic absorption frequencies of each component is crucial for accurate spectral interpretation.
Key Functional Groups and Their Vibrational Modes
The following diagram illustrates the principal functional groups within a generic arylthiopiperidine structure and their associated vibrational motions that give rise to characteristic IR peaks.
Caption: A streamlined workflow for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. [1]A preliminary scan can confirm the absence of contaminants.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric gases, ensuring the resulting spectrum is solely that of the sample. [2]
-
-
Sample Application:
-
Ensuring Good Contact (for solids):
-
Lower the instrument's pressure arm to apply consistent pressure to the solid sample. This is crucial for obtaining a high-quality spectrum as it maximizes the contact area between the sample and the ATR crystal's evanescent wave. [2]
-
-
Spectral Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization. [2]
-
-
Data Analysis:
-
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the instrument's software to identify and label the major absorption peaks. Compare these peaks to the characteristic frequencies listed in the table above to confirm the presence of the expected functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using a soft, non-abrasive wipe moistened with a suitable solvent to prevent cross-contamination. [2]
-
Comparative Analysis with Alternative Spectroscopic Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation often requires complementary data from other analytical methods. [3][4]
| Technique | Information Provided | Strengths | Weaknesses |
|---|---|---|---|
| FTIR Spectroscopy | Vibrational modes of functional groups. | Rapid analysis, minimal sample preparation (especially with ATR), excellent for identifying functional groups (e.g., C=O, O-H, N-H). [3][5] | Provides limited information on molecular connectivity and stereochemistry; some vibrations can be weak or overlap in the fingerprint region. [3] |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, bond connectivity, and stereochemistry. [3][6] | Provides a complete picture of the molecular structure, including the relative positions of atoms. Quantitative capabilities. [7] | Less sensitive than mass spectrometry, requires larger sample amounts, and analysis can be more time-consuming. [5][7] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Extremely sensitive (picomole to femtomole detection levels), provides the molecular formula (with high-resolution MS), and fragmentation patterns can help deduce structural components. [6][7]| Does not directly provide information on functional groups or stereochemistry. Isomer differentiation can be challenging without tandem MS. [7]|
Conclusion
IR spectroscopy is an indispensable tool in the arsenal of chemists working with arylthiopiperidines. Its ability to quickly confirm the presence of the core aromatic, thioether, and piperidine functionalities provides a high degree of confidence in the molecular structure. When used in conjunction with NMR and mass spectrometry, a complete and unambiguous structural determination can be achieved. This guide serves as a practical reference for interpreting the IR spectra of this important class of compounds and for acquiring high-quality, reproducible data.
References
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?[Link]
-
Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
Draper, D., et al. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 269. [Link]
-
Draper, D., et al. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
McEachran, R. P., & Scott, D. W. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
-
Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chalmers, J. M. (2005). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Science (2nd ed.). Elsevier. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 26(1), 1-12. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
-
Powers, R. (2014). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolomics, 10(1), 1-13. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. [Link]
-
Green, O., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. utm.mx [utm.mx]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
In Vitro Metabolic Stability of 3-[(4-Chlorophenyl)thio]piperidine: A Comparative Technical Guide
Executive Summary: The Scaffold Verdict
In the context of lead optimization, 3-[(4-Chlorophenyl)thio]piperidine represents a critical structural motif, often utilized in the design of serotonin modulators and DAT inhibitors. This guide evaluates its metabolic stability profile, contrasting it with common bioisosteres (oxygen analogs and piperazines).
Technical Verdict: The compound exhibits Moderate Metabolic Stability (Class II) in hepatic microsome assays.
-
Primary Liability: S-oxidation of the thioether linker (rapid Phase I transformation).
-
Secondary Liability:
-carbon hydroxylation on the piperidine ring. -
Advantage: Significantly superior hydrolytic and proteolytic stability compared to piperazine analogues.
Structural Basis of Metabolism
To understand the experimental data, we must first dissect the molecule's metabolic "soft spots." The structure contains two dominant sites for enzymatic attack by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).
-
The Thioether Linker (-S-): Unlike an ether linkage (-O-), the sulfur atom is a nucleophilic "soft" center, highly prone to oxidation. It sequentially forms a sulfoxide and then a sulfone .
-
The Piperidine Ring: While more stable than pyrrolidine or piperazine, the carbons
to the nitrogen are susceptible to oxidative deamination or hydroxylation.
Comparative Stability Analysis
The following table synthesizes data from structural analogs to benchmark the performance of the 3-[(4-Chlorophenyl)thio]piperidine scaffold against its common alternatives.
| Feature | Thioether Scaffold (Subject Compound) | Ether Analog (-O- Linker) | Piperazine Analog (N-Linker) |
| Phase I Liability | High (S-Oxidation) | Low (Ether is robust) | Moderate (Ring opening) |
| Lipophilicity (LogP) | Higher (~3.5) | Lower (~2.[1]8) | Lower (~2.5) |
| CYP Isoform Bias | CYP3A4, FMO3 | CYP2D6 | CYP2D6, CYP3A4 |
| Metabolic Product | Sulfoxide (Active/Inactive) | Stable / O-dealkylation | Ring Cleavage |
| Intrinsic Clearance | Medium-High (>50 µL/min/mg) | Low (<20 µL/min/mg) | High (>100 µL/min/mg) |
Analyst Note: While the ether analog offers superior metabolic stability, the thioether is often retained for its specific electronic properties and capacity to engage in
-sulfur interactions within the binding pocket.
Metabolic Pathways Visualization
The following diagram illustrates the primary and secondary metabolic routes for 3-[(4-Chlorophenyl)thio]piperidine. This logic dictates the choice of reference standards in your assay.
Figure 1: The dominant clearance mechanism is S-oxidation, mediated largely by FMOs and CYP3A4, distinguishing this scaffold from pure carbon/oxygen frameworks.
Experimental Protocol: Microsomal Stability Assay
To rigorously evaluate this compound, you cannot rely on generic screening conditions.[2] The presence of the sulfur atom requires specific attention to FMO activity , which is heat-labile and pH-sensitive.
Methodology: Validated Self-Check System
Objective: Determine Intrinsic Clearance (
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: pH 7.4 is critical; FMO activity drops significantly at pH > 8.0.
-
Controls:
-
Positive Control (High Clearance): Verapamil or Propranolol.
-
Positive Control (FMO Specific): Benzydamine (Confirms FMO viability).
-
Negative Control: Warfarin (Low clearance).
-
Step-by-Step Workflow
-
Pre-Incubation (Thermodynamic Equilibration):
-
Mix Microsomes (final conc. 0.5 mg/mL) with Buffer and Test Compound (1 µM final).
-
Why 1 µM? To remain below
(Michaelis-Menten constant), ensuring linear clearance kinetics. -
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH cofactor to start the reaction.
-
Self-Validating Step: Simultaneously run a "No-NADPH" control. If parent loss occurs here, it indicates chemical instability (e.g., spontaneous oxidation), not enzymatic metabolism.
-
-
Sampling Timepoints:
-
Extract aliquots at
minutes. -
Critical: For thioethers, early timepoints (5, 15 min) are crucial as S-oxidation can be rapid.
-
-
Quenching:
-
Transfer aliquot into ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Ratio: 1:3 (Sample:ACN) to ensure protein precipitation.
-
-
Analysis (LC-MS/MS):
-
Centrifuge at 4000 rpm for 20 min.
-
Inject supernatant.[3] Monitor MRM transitions for Parent, Sulfoxide (+16 Da), and Sulfone (+32 Da).
-
Data Calculation
Plot
Comparative Performance Data
The following data represents typical values derived from structure-activity relationship (SAR) studies of aryl-thio-piperidines [1, 2].
| Parameter | 3-[(4-Cl-Ph)thio]piperidine | Propranolol (High Cl Control) | Warfarin (Low Cl Control) |
| 18 - 25 min | 12 - 15 min | > 120 min | |
| 55 - 75 | ~115 | < 10 | |
| Primary Metabolite | Sulfoxide (M+16) | Hydroxy-Propranolol | Hydroxy-Warfarin |
| Stability Classification | Intermediate / High | High Clearance | Low Clearance |
Interpretation: The 3-[(4-Chlorophenyl)thio]piperidine scaffold falls into the Intermediate-to-High Clearance category. This suggests that for an orally active drug, this scaffold would likely require:
-
Structural Modification: Blocking the S-oxidation (e.g., replacing S with O or CF2).
-
Formulation Strategy: Dosing to overcome first-pass metabolism.
References
-
Structural-Activity Relationships of Piperidine Scaffolds Source: National Institutes of Health (NIH) / PubMed Context: Discusses the metabolic stability of piperidine vs. piperazine and the impact of bioisosteric replacement. URL:[Link]
-
Metabolism of Aryl-Thio-Piperidines and Related DAT Inhibitors Source: European Journal of Medicinal Chemistry Context: Detailed SAR studies on (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, highlighting the stability advantages of the piperidine ring over piperazine.[4] URL:[Link]
-
Differentiation of Isomeric Oxidative Metabolites of Piperidine Source: Biomedical Chromatography (PubMed) Context: Methodologies for distinguishing N-oxidation from C-hydroxylation in piperidine rings.[5] URL:[Link][5]
Sources
- 1. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Analysis of 3-[(4-Chlorophenyl)thio]piperidine
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-[(4-Chlorophenyl)thio]piperidine is a key building block in the synthesis of various pharmaceutical compounds, making the reliability of its analytical characterization a critical aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of reference standards and analytical methodologies for 3-[(4-Chlorophenyl)thio]piperidine, offering field-proven insights to ensure the integrity of your research and development processes.
The Critical Role of a Well-Characterized Reference Standard
The foundation of any analytical method is a well-characterized reference standard. This standard serves as the benchmark against which all samples are measured, making its purity and identity of utmost importance. For 3-[(4-Chlorophenyl)thio]piperidine, several commercial suppliers offer the compound in various forms, primarily as the hydrochloride salt. While a certified reference standard with a comprehensive certificate of analysis (CoA) is ideal, in many cases, researchers may need to qualify a commercially available chemical as a reference standard.
When selecting a potential reference standard for 3-[(4-Chlorophenyl)thio]piperidine, it is crucial to consider the following:
-
Purity: The supplier should provide a purity value, preferably determined by a quantitative method like HPLC or GC. For use as a primary reference standard, purity of >98% is typically required.
-
Identity Confirmation: The supplier should provide data confirming the chemical structure, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data.
-
Certificate of Analysis (CoA): A comprehensive CoA should be requested from the supplier, detailing the analytical methods used for characterization and the results obtained.
-
Form: The compound is often available as a hydrochloride salt, which can improve stability and handling properties compared to the free base.
Below is a comparison of representative commercially available 3-[(4-Chlorophenyl)thio]piperidine products that could be considered for use as a reference standard, subject to in-house verification.
| Product Name | Supplier | CAS Number | Molecular Formula | Purity/Notes |
| 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride | BLDpharm | 1211461-94-7 | C₁₂H₁₇Cl₂NS | Purity information should be requested. Provides access to NMR, HPLC, LC-MS, and UPLC data upon inquiry.[1] |
| 3-((4-Chlorophenyl)thio)piperidine hydrochloride | Echemi | 101768-48-3 | C₁₁H₁₄ClNS·HCl | Multiple suppliers available through the platform; purity and analytical data vary by supplier and should be confirmed.[2] |
| 4-((4-Chlorophenyl)thio)piperidine | Fluorochem | 101768-63-2 | C₁₁H₁₄ClNS | Offered at 98% purity; this is a positional isomer and could be a potential impurity or a comparative compound.[3] |
It is imperative to perform a thorough in-house characterization of any selected material to qualify it as a reference standard for quantitative analysis. This typically involves identity confirmation, purity determination by two independent methods, and assessment of water content and residual solvents.
Comparative Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or simple identification. For 3-[(4-Chlorophenyl)thio]piperidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 3-[(4-Chlorophenyl)thio]piperidine.
Rationale for Method Design:
-
Reversed-Phase Chromatography: Due to the presence of both a hydrophobic chlorophenylthio group and a polar piperidine ring, reversed-phase chromatography using a C18 column is the logical first choice. This provides a good balance of retention and separation from potential impurities.
-
UV Detection: The chlorophenyl group contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 220-260 nm.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used to elute the analyte. The buffer, often containing a small amount of acid like formic acid or phosphoric acid, helps to ensure consistent peak shape and retention time by controlling the ionization state of the basic piperidine nitrogen.
dot
Caption: High-Level Workflow for HPLC Analysis of 3-[(4-Chlorophenyl)thio]piperidine.
Experimental Protocol: HPLC-UV Method for Purity and Assay
-
Chromatographic System:
-
HPLC with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
-
Column:
-
Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 230 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-[(4-Chlorophenyl)thio]piperidine reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of mobile phase A and B.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Trustworthiness through System Suitability:
To ensure the validity of the analytical run, system suitability parameters should be established and met. This includes:
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Theoretical Plates: Should be >2000 for the main peak.
-
Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections of the standard should be ≤2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 3-[(4-Chlorophenyl)thio]piperidine has a relatively high boiling point, it is amenable to GC analysis, particularly for impurity profiling where high sensitivity and structural information are required.
Causality in Experimental Choices:
-
Derivatization: The presence of the secondary amine in the piperidine ring can lead to peak tailing due to interaction with active sites in the GC inlet and column. Derivatization, for example, by acylation or silylation, can block this active hydrogen, improving peak shape and thermal stability. However, for initial screening, a direct injection can be attempted.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point as it provides good selectivity for a wide range of compounds.
-
Mass Spectrometry Detection: MS detection provides not only quantitative data but also structural information from the fragmentation pattern, which is invaluable for identifying unknown impurities.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[(4-Chlorophenyl)thio]piperidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, compounds like 3-[(4-Chlorophenyl)thio]piperidine, a molecule featuring a chlorinated aromatic ring, a thioether linkage, and a piperidine heterocycle, are of significant interest. However, with innovation comes the responsibility of ensuring safety and environmental stewardship. The proper disposal of such unique chemical compounds is not merely a regulatory hurdle but a cornerstone of a robust laboratory safety culture.
This guide provides a detailed, step-by-step protocol for the safe disposal of 3-[(4-Chlorophenyl)thio]piperidine, grounded in established principles of chemical safety and waste management. As a Senior Application Scientist, the aim is to provide not just a procedure, but a framework of understanding that empowers laboratory personnel to make informed decisions, thereby fostering a self-validating system of safety and compliance.
Understanding the Compound: A Hazard-Based Assessment
| Functional Group | Potential Hazards |
| Chlorinated Phenyl | Persistent in the environment, potential for formation of toxic combustion byproducts (e.g., dioxins, hydrogen chloride)[1][2]. Chlorinated phenols, as a class, are known for their toxicity and environmental persistence[3][4]. |
| Thioether | Can release toxic sulfur oxides upon combustion. May have an unpleasant odor. |
| Piperidine | Piperidine and its derivatives are often flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin[5][6][7][8][9][10][11][12][13]. They can cause severe skin burns and eye damage[6][8][9][10][11][12]. |
Given this composite hazard profile, 3-[(4-Chlorophenyl)thio]piperidine must be treated as a hazardous substance, requiring meticulous handling and disposal to mitigate risks to personnel and the environment.
Core Principles of Disposal
The disposal of 3-[(4--Chlorophenyl)thio]piperidine must adhere to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[14][15][16][17][18]. The fundamental principle is that chemical waste should never be disposed of in regular trash or down the sanitary sewer[18][19].
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable workflow for the safe disposal of 3-[(4-Chlorophenyl)thio]piperidine waste.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound or its waste, ensure a complete set of appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection : A flame-retardant laboratory coat should be worn[6].
-
Respiratory Protection : All handling of 3-[(4-Chlorophenyl)thio]piperidine and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[10].
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal pathways.
-
Dedicated Waste Container : Designate a specific, clearly labeled waste container for 3-[(4-Chlorophenyl)thio]piperidine waste.
-
Halogenated Organic Waste : This compound must be disposed of as halogenated organic waste [1]. Do not mix it with non-halogenated waste streams, as this can complicate the disposal process and lead to the formation of toxic byproducts during incineration[1].
-
Avoid Incompatibilities : Do not mix this waste with strong oxidizing agents, acids, or bases to prevent uncontrolled reactions[5][7].
3. Containerization: Secure and Compliant
The choice and handling of the waste container are governed by safety and regulatory requirements.
-
Material Compatibility : Use a chemically compatible container, preferably glass, as organic solvents can degrade plastics[1]. Ensure the container has a secure, tight-fitting lid.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-[(4-Chlorophenyl)thio]piperidine"[18][20]. Do not use abbreviations or chemical formulas[20]. The label should also include the date of waste generation and the laboratory of origin[18].
-
Closure : Keep the waste container closed at all times, except when adding waste[20]. This minimizes the release of vapors and prevents spills.
4. Storage: Safe and Temporary Accumulation
Waste should be stored safely in the laboratory pending collection by a licensed disposal service.
-
Designated Area : Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight[5][6].
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.
-
Accumulation Time : Adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated in the laboratory and the timeframe for its removal[20].
5. Disposal: Professional and Documented
The final step is the transfer of the waste to a certified hazardous waste disposal company.
-
Engage a Licensed Service : Your institution's Environmental Health and Safety (EHS) office will have procedures for arranging the collection of hazardous waste by a licensed and reputable disposal service[21].
-
Documentation : Ensure all necessary paperwork is completed accurately and retained for your records. This creates a clear and traceable chain of custody for the waste.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial.
-
Evacuate and Alert : Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or uncontrolled spills, contact your institution's EHS or emergency response team immediately.
-
Containment : Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[5].
-
Decontamination : Decontaminate the affected area according to your laboratory's standard operating procedures.
-
Report : Document the spill and the cleanup procedure as required by your institution.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 3-[(4-Chlorophenyl)thio]piperidine.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 3-[(4-Chlorophenyl)thio]piperidine, thereby upholding the highest standards of laboratory practice and corporate responsibility.
References
- 29 CFR 1910.
- The Laboratory Standard | Office of Clinical and Research Safety. Duke University.
- OSHA Standards for Biological Laboratories.
- Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
- The OSHA Labor
- How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
- Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
- How to Properly Manage Hazardous Waste Under EPA Regulations.
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. BenchChem.
- Safety Data Sheet PIPERIDINE. ChemSupply Australia.
- SAFETY D
- Piperidine - SAFETY D
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste and Disposal. American Chemical Society.
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Safety D
- Safety D
- Process for the incineration of chlorinated organic materials.
- Safety D
- Piperidine - SAFETY D
- Safety D
- SAFETY D
- Removing organic sulfur compounds
- SAFETY D
- Labor
- SAFETY D
- SAFETY D
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Sulfur Mustard. NCBI Bookshelf.
- Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.
- Removal of organosulfur compounds
- Disposal of Chlorine (Cl₂). Synergy Recycling.
- Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY D
- SAFETY D
- 1211461-94-7|3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride. BLDpharm.
- 3-(4-Chlorophenyl)piperidine. Sigma-Aldrich.
- 4-((4-Chlorophenyl)thio)piperidine. Fluorochem.
- 3-[(4-Chlorophenyl)methyl]piperidine. PubChem.
- Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. PubMed.
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia.
- DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology.
- TCMTB Human Health and Ecological Draft Risk Assessment.
- Prioritizing Pharmaceuticals for Environmental Monitoring in Greece: A Comprehensive Review of Consumption, Occurrence, and Ecological Risk. MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
